N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide
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Overview
Description
N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is a complex organic compound with a unique structure that includes an acenaphthene backbone and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide typically involves multiple steps. One common method starts with the acenaphthene derivative, which undergoes bromination to form 5-bromoacenaphthene. This intermediate is then reacted with thiourea to introduce the methylsulfanyl group. The final step involves the coupling of this intermediate with 3-methylsulfanylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride to modify the benzamide moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is not well understood. it is believed to interact with specific molecular targets in cells, potentially disrupting key pathways involved in cell growth and proliferation. This interaction may involve binding to DNA or proteins, leading to the inhibition of tumor cell growth.
Comparison with Similar Compounds
Similar Compounds
- N-(1,2-dihydroacenaphthylen-5-yl)-2-methoxyacetamide
- N-(1,2-dihydroacenaphthylen-5-yl)-2-(4-methoxyphenyl)acetamide
- N-(1,2-dihydroacenaphthylen-5-yl)-2,4-dinitrobenzamide
Uniqueness
N-(1,2-dihydroacenaphthylen-5-yl)-3-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which can significantly alter its chemical reactivity and biological activity compared to other acenaphthene derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(1,2-dihydroacenaphthylen-5-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-23-16-6-2-5-15(12-16)20(22)21-18-11-10-14-9-8-13-4-3-7-17(18)19(13)14/h2-7,10-12H,8-9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIREWQNXAOWRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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